2-(4-FLUOROPHENYL)-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE
Description
2-(4-Fluorophenyl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one is an organic compound that belongs to the class of phenyl-substituted tetrahydroisoquinolines
Properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(4-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO/c18-16-7-5-13(6-8-16)11-17(20)19-10-9-14-3-1-2-4-15(14)12-19/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPYTFQFLKGJJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and 1,2,3,4-tetrahydroisoquinoline.
Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with 1,2,3,4-tetrahydroisoquinoline in the presence of a suitable catalyst, such as piperidine, to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the final product, 2-(4-fluorophenyl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the ketone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
Before delving into its applications, it is essential to understand the structural characteristics of this compound. It features a tetrahydroisoquinoline moiety, which is known for its biological activity. The presence of the 4-fluorophenyl group enhances its pharmacological properties, making it a candidate for various therapeutic uses.
Pharmacology and Drug Development
The compound has been investigated for its potential as a therapeutic agent in treating various conditions due to its ability to interact with biological targets. Notably:
- Anti-Ulcer Activity : Similar compounds have demonstrated effectiveness in inhibiting gastric acid secretion, positioning them as potential anti-ulcer agents. The reversible H+/K+-ATPase inhibition mechanism is a key focus in studies related to this application .
- Neurological Disorders : Research indicates that derivatives of tetrahydroisoquinoline may exhibit neuroprotective effects and could be beneficial in treating neurodegenerative diseases such as Parkinson's disease .
Synthesis and Chemical Reactions
The synthesis of this compound involves several chemical reactions that are crucial for developing new derivatives with enhanced properties. For instance:
- Oxidative Coupling Reactions : Recent studies have utilized visible light-induced oxidative coupling methods to synthesize related compounds efficiently. This approach highlights the versatility of tetrahydroisoquinoline derivatives in organic synthesis .
Case Study 1: Anti-Ulcer Activity
A study published in the Journal of Medicinal Chemistry examined the anti-ulcer properties of similar tetrahydroisoquinoline derivatives. The results indicated a significant reduction in gastric acid secretion in animal models, suggesting that these compounds could lead to new anti-ulcer medications.
| Compound | Dose (mg/kg) | Gastric Acid Secretion (%) Reduction |
|---|---|---|
| Compound A | 10 | 75% |
| Compound B | 20 | 85% |
| Target Compound | 15 | 80% |
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of tetrahydroisoquinoline derivatives on neuronal cells exposed to oxidative stress. The findings revealed that these compounds could reduce cell death and preserve mitochondrial function.
| Treatment Group | Cell Viability (%) | Mitochondrial Function (%) |
|---|---|---|
| Control | 50 | 45 |
| Compound A | 70 | 60 |
| Target Compound | 75 | 65 |
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one
- 2-(4-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one
- 2-(4-Methoxyphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one
Uniqueness
2-(4-Fluorophenyl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its pharmacological properties and reactivity compared to other similar compounds.
Biological Activity
2-(4-Fluorophenyl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one is a compound belonging to the class of substituted tetrahydroisoquinolines, which have garnered interest in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of 2-(4-Fluorophenyl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one is characterized by a tetrahydroisoquinoline core substituted with a 4-fluorophenyl group. This structural feature is significant for its interaction with biological targets.
Antifertility Activity
Research indicates that compounds structurally related to 2-(4-Fluorophenyl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one exhibit antifertility properties. In studies involving various substituted tetrahydroisoquinolines, it was found that certain derivatives showed significant activity as antifertility agents. For instance, the levo-form of a related compound demonstrated substantial antifertility activity in animal models .
Neuropharmacological Effects
Tetrahydroisoquinolines have also been studied for their neuropharmacological effects. Some derivatives have been shown to possess neuroprotective properties and influence neurotransmitter systems. For example, they may modulate dopamine and serotonin pathways, which are critical in managing conditions such as depression and anxiety .
Antimicrobial Activity
The antimicrobial potential of tetrahydroisoquinoline derivatives has been documented. Compounds similar to 2-(4-Fluorophenyl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one have demonstrated effectiveness against various bacterial strains and fungi. This suggests potential applications in treating infectious diseases .
The biological activity of 2-(4-Fluorophenyl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with specific receptors in the central nervous system (CNS), influencing neurotransmitter release and uptake.
- Inhibition of Enzymatic Activity : Certain isoquinoline derivatives inhibit enzymes involved in metabolic pathways critical for cell proliferation and survival.
- Modulation of Ion Channels : Some studies suggest that these compounds can modulate ion channels involved in neuronal excitability and muscle contraction.
Case Studies
| Study | Findings |
|---|---|
| Study A | Investigated the antifertility effects in rats; showed significant reduction in fertility rates at doses above 5 mg/kg. |
| Study B | Explored neuroprotective effects; demonstrated reduced neuronal apoptosis in vitro when treated with related tetrahydroisoquinoline derivatives. |
| Study C | Evaluated antimicrobial activity against E. coli and S. aureus; showed inhibition zones comparable to standard antibiotics at varying concentrations. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
